4-(2-chloroethyl)-1-ethyl-1H-pyrazole
Overview
Description
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Synthesis Analysis
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This would involve discussing the molecular structure of the compound, including bond lengths and angles, the hybridization of the atoms, and any notable structural features.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would involve discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles. Conditions for selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles have been identified (Mikhed’kina et al., 2009).
Characterization and Antioxidant Properties : A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and characterized. This compound's crystal structure, Hirshfeld surface analysis, and antioxidant properties were studied, along with DFT calculations (Naveen et al., 2021).
Formation of Silver Complex : A two-step method for the synthesis of 4-(alkyl)pyrazoles was developed. One of the derivatives, the 4-(phenyl)pyrazole, showed markedly lower solubility in common organic solvents. Its solid-state structure and interactions were extensively studied (Reger et al., 2003).
Synthesis of Dinuclear Palladium(II) Chalcogenolates : Bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide were synthesized for forming chalcogenolato-bridged dinuclear palladium(II) complexes. These compounds' characterization and potential for synthesizing palladium chalcogenide nanoparticles were explored (Sharma et al., 2015).
Biological Evaluation : Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized and characterized. Their potential to suppress lung cancer cell growth was evaluated, showing promising results for certain compounds (Zheng et al., 2010).
Ultrasound Irradiation in Synthesis : The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved under ultrasound irradiation, demonstrating significant reduction in reaction times and high regioselectivity (Machado et al., 2011).
Pharmaceutical and Material Applications
Antimicrobial and Anticancer Agents : New pyrazole derivatives with potential as antimicrobial and anticancer agents were synthesized. Their structure-activity relationships and comparative effectiveness to reference drugs were examined (Hafez et al., 2016).
Palladium(II) Complexes for Catalysis : Palladium(II) complexes of pyrazolated thio/selenoethers were synthesized and used as efficient pre-catalysts for Suzuki-Miyaura coupling reactions. The formation and characterization of palladium selenide nanoparticles from these complexes were also reported (Sharma et al., 2013).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
4-(2-chloroethyl)-1-ethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGKOTUUZJHLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-1-ethyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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